Beta-Amyloid (2-17) is classified as a neurotoxic peptide that results from the proteolytic processing of amyloid precursor protein. It is important to note that beta-amyloid exists in several forms, with varying lengths, including beta-amyloid (1-40) and beta-amyloid (1-42), which are more commonly studied. The classification of these peptides is primarily based on their amino acid sequence and length.
The synthesis of beta-amyloid peptides, including beta-amyloid (2-17), typically employs solid-phase peptide synthesis techniques. This method allows for the assembly of peptide chains in a stepwise manner on a solid support.
The molecular structure of beta-amyloid (2-17) consists of 16 amino acids, with its sequence contributing to its aggregation properties. The structural characteristics include:
Data from various studies indicate that modifications in the amino acid sequence can significantly affect the aggregation propensity and toxicity of these peptides .
Beta-amyloid (2-17) undergoes several chemical reactions that influence its aggregation behavior:
The mechanism by which beta-amyloid contributes to neurotoxicity involves several pathways:
Beta-amyloid (2-17) exhibits distinct physical and chemical properties:
Beta-amyloid (2-17) is primarily used in research related to Alzheimer's disease:
The identification of amyloid-beta (Aβ) peptides as core components of Alzheimer’s disease (AD) plaques began with Glenner and Wong’s 1984 isolation of a 4.2 kDa peptide from cerebrovascular deposits [4] [7]. Early research prioritized full-length Aβ species (Aβ40/Aβ42), but the discovery of N-terminally truncated fragments in senile plaques shifted scientific attention. Beta-amyloid (2-17) – spanning residues 2–17 of full-length Aβ – emerged as a critical entity due to its:
Table 1: Key Historical Milestones in Aβ(2-17) Research
Year | Discovery | Significance |
---|---|---|
1984 | Isolation of Aβ from AD brains [4] | Identified Aβ as core plaque component |
1990s | Detection of N-truncated Aβ in plaques [9] | Revealed heterogeneity of amyloid deposits |
2000s | Aβ(2-17) linked to Dutch mutation pathology [8] | Established fragment-specific toxicity mechanisms |
Aβ(2-17) is generated through APP processing via the amyloidogenic pathway and subsequent modifications:
Table 2: Structural and Functional Contrasts Between Aβ(2-17) and Full-Length Aβ
Property | Aβ(2-17) | Aβ40/42 |
---|---|---|
Length | 16 residues | 40/42 residues |
Aggregation State | Primarily oligomeric/protofibrillar [6] | Fibril/plaque-forming [1] |
Solubility | High (lacks C-terminal hydrophobic domain) [5] | Low |
Toxicity Mechanism | Synaptic receptor binding (e.g., NMDA) [10] | Pore formation, membrane disruption [1] |
Metal Binding | Strong affinity for Cu²⁺/Zn²⁺ [10] | Moderate affinity |
Biomarker Utility | Detectable in CSF [9] | Core component of amyloid-PET ligands |
Key distinctions include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3